Product packaging for (4-(Bromomethyl)cyclohexyl)methanol(Cat. No.:CAS No. 137384-55-5)

(4-(Bromomethyl)cyclohexyl)methanol

Cat. No.: B3236692
CAS No.: 137384-55-5
M. Wt: 207.11 g/mol
InChI Key: BQPFSVWQNGWXFC-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)cyclohexyl)methanol is a useful research compound. Its molecular formula is C8H15BrO and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrO B3236692 (4-(Bromomethyl)cyclohexyl)methanol CAS No. 137384-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(bromomethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPFSVWQNGWXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance As a Versatile Synthetic Intermediate

The utility of (4-(Bromomethyl)cyclohexyl)methanol in chemical synthesis is primarily derived from its two distinct functional groups. The bromomethyl group serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the cyclohexylmethanol moiety onto a wide range of substrates. Simultaneously, the hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification, providing a secondary point for molecular elaboration. This dual reactivity enables its use as a linker or scaffold in the synthesis of diverse target molecules.

A notable and well-documented application of this compound is as a key intermediate in the industrial synthesis of Tranexamic Acid. nih.govchemsrc.com Tranexamic acid, a lysine analogue, is an important antifibrinolytic agent used to control bleeding. The synthesis involves the conversion of this compound to the corresponding carboxylic acid, followed by amination of the bromomethyl group. nih.gov This specific application underscores the compound's importance in the pharmaceutical sector.

Below is a table summarizing the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₈H₁₅BrO
Molecular Weight 207.11 g/mol
Boiling Point 265.7 °C at 760 mmHg
Density 1.3 g/cm³
CAS Number 137384-55-5

Overview of Core Research Domains Investigating the Compound S Chemistry

Stereochemical Considerations and Isomer Control

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is a critical aspect of the synthesis of this compound. The relative orientation of the bromomethyl and hydroxymethyl groups, either cis (on the same side of the ring) or trans (on opposite sides), significantly influences the physical properties and potential applications of the molecule. mvpsvktcollege.ac.inpressbooks.pub

Formation and Separation of Cis/Trans Isomers

The synthesis of this compound from a standard commercial mixture of cis- and trans-1,4-cyclohexanedimethanol will result in a corresponding mixture of cis- and trans-(4-(bromomethyl)cyclohexyl)methanol. The two isomers of the starting diol have different physical properties; for example, the cis-isomer of 1,4-cyclohexanedimethanol (B133615) has a boiling point of 286 °C and a melting point of 43 °C, while the trans-isomer has a boiling point of 283 °C and a melting point of 67 °C. nih.gov These differences suggest that separation of the isomers, either before or after the bromination reaction, is feasible.

Several techniques can be employed for the separation of cis and trans isomers of cyclohexyl derivatives:

Fractional Crystallization: This classical technique takes advantage of differences in solubility and melting points. For instance, in the separation of cyclohexanediamine (B8721093) isomers, the dihydrochloride (B599025) derivatives were fractionally crystallized from ethanol, where the cis-isomer is less soluble than the trans-isomer. nih.gov A similar strategy could be applied to derivatives of this compound.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating isomers. libretexts.orgcambridgescholars.com The choice of the stationary phase is crucial for achieving good resolution between the cis and trans isomers. organic-chemistry.orgresearchgate.net For example, chiral columns have been successfully used to separate cis and trans isomers of other cyclic compounds. researchgate.net Aqueous normal-phase HPLC has also been shown to be effective for separating cis/trans isomers of other cyclic diols. chemicalbook.com

Azeotropic Distillation: This method has been used to separate cis and trans isomers by forming a maximum boiling azeotrope with one of the isomers using an entrainer like an ester or ketone. nih.gov

The following table illustrates the potential differences in physical properties between the cis and trans isomers, which can be exploited for their separation.

IsomerRelative OrientationExpected Boiling PointExpected Melting PointSeparation Principle
cis-(4-(Bromomethyl)cyclohexyl)methanolAxial/Equatorial or Equatorial/AxialLikely higher than transLikely lower than transDifferent solubility and chromatographic retention times. nih.govresearchgate.net
trans-(4-(Bromomethyl)cyclohexyl)methanolDiequatorial (more stable) or DiaxialLikely lower than cisLikely higher than cisDifferent solubility and chromatographic retention times. nih.govresearchgate.net

Stereoselective Synthetic Strategies

Achieving a stereoselective synthesis of a specific isomer of this compound would require starting with a pure isomer of 1,4-cyclohexanedimethanol or employing a stereoselective reaction.

One potential, though less direct, route to a specific isomer could involve the stereoselective reduction of a suitable precursor, such as a 4-(bromomethyl)cyclohexanecarboxylic acid derivative. The stereochemical outcome of the reduction of the carboxylic acid to the alcohol would depend on the reducing agent and the steric environment of the molecule.

Another advanced strategy for obtaining enantiomerically pure isomers involves enzymatic resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. nih.govdss.go.thresearchgate.netmdpi.com While this is more commonly applied to chiral centers, specific enzymes could potentially differentiate between the cis and trans isomers of a prochiral starting material or resolve a racemic mixture of a chiral derivative.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create a more sustainable and environmentally friendly process. This involves considerations of atom economy, waste reduction, and the use of safer chemicals.

Atom Economy and Waste Minimization Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Addition reactions typically have a high atom economy, while substitution and elimination reactions often generate byproducts, leading to lower atom economy. researchgate.net

The synthesis of this compound from 1,4-cyclohexanedimethanol and a brominating agent is a substitution reaction, which inherently has a lower atom economy than an addition reaction. For example, using HBr as the brominating agent, the main byproduct is water.

Illustrative Atom Economy Calculation (using HBr):

ReactantsMolar Mass ( g/mol )ProductsMolar Mass ( g/mol )
C₈H₁₆O₂144.21C₈H₁₅BrO207.11
HBr80.91H₂O18.02
Total Reactant Mass 225.12 Total Product Mass 225.13

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (207.11 / 225.12) x 100 ≈ 92.0%

To minimize waste, protocols can be designed to recycle byproducts and unreacted starting materials. For instance, if a phase-transfer catalyst is used, it can often be recovered and reused. acs.org In situ generation of the brominating agent, for example from KBr and an oxidant, can also be a greener approach by avoiding the handling and transport of hazardous molecular bromine. nih.gov

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. nih.gov Traditional bromination reactions often use hazardous chlorinated solvents. wikipedia.org Green chemistry encourages the use of more sustainable alternatives.

Sustainable Solvents:

Water: When feasible, water is an ideal green solvent. The use of aqueous HBr is a greener alternative to many other brominating agents. acs.orgresearchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, reducing air pollution. Pyridinium-based ionic liquids have been used for the conversion of alcohols to alkyl bromides. researchgate.net

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a more sustainable alternative to chlorinated solvents like dichloromethane. nih.gov

Sustainable Reagents:

In-situ generated HOBr: A reagent prepared from a bromide/bromate mixture that is acidified in situ generates hypobromous acid (HOBr) as the reactive species. This avoids the use of liquid bromine and can have a high bromine atom efficiency. rsc.org

N-Bromosuccinimide (NBS): While still requiring careful handling, NBS is often considered a safer and more selective brominating agent than elemental bromine for certain applications. cambridgescholars.com

Hydrogen Peroxide with HBr: The use of hydrogen peroxide as an oxidant with hydrobromic acid provides a greener method for bromination, with water as the only byproduct. researchgate.net

The following table summarizes some greener alternatives for the bromination of alcohols.

Reagent SystemSolventAdvantages
Aqueous HBr / Phase-Transfer CatalystWater / BiphasicAvoids organic solvents, potential for catalyst recycling. acs.org
HBr / H₂O₂Ethanol, Water, or solvent-freeHigh yields, good regioselectivity, water as a byproduct. researchgate.net
In-situ generated KOBr from KBr/NaOClVarious, including 2-MeTHFAvoids handling of molecular bromine, high conversion rates. nih.gov
Pyridinium-based Ionic Liquids / p-TsOHSolvent-freeEnvironmentally benign alternative to the Appel reaction. researchgate.net

Chemical Reactivity and Derivatization Pathways of 4 Bromomethyl Cyclohexyl Methanol

Reactions of the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles and a good leaving group in elimination reactions.

The primary alkyl bromide structure of the bromomethyl group is well-suited for nucleophilic substitution reactions. These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the nucleophile, solvent, and temperature. quora.com

In an SN1 reaction, the leaving group (bromide) departs in a slow first step to form a primary carbocation, which may be followed by rearrangement and then rapid attack by the nucleophile. study.com The SN2 reaction involves a single step where the nucleophile attacks the electrophilic carbon atom from the backside, displacing the bromide ion in a concerted fashion. quora.com For a primary halide like (4-(Bromomethyl)cyclohexyl)methanol, the SN2 pathway is generally favored with strong nucleophiles.

Nitrogen Nucleophiles: Amines and ammonia can react with the bromomethyl group to form the corresponding substituted amines. For example, reaction with ammonia would yield (4-(aminomethyl)cyclohexyl)methanol.

Oxygen Nucleophiles: Alkoxides, hydroxides, and carboxylates serve as effective oxygen nucleophiles. Reaction with methanol, for instance, can yield (4-(methoxymethyl)cyclohexyl)methanol. study.com This type of reaction, where the solvent also acts as the nucleophile, is known as solvolysis. youtube.com

Carbon Nucleophiles: Reagents like cyanide salts or organometallic compounds can be used to form new carbon-carbon bonds. For example, reaction with sodium cyanide would introduce a nitrile group, forming (4-(cyanomethyl)cyclohexyl)methanol.

Nucleophile TypeExample NucleophileReaction ProductPrimary Mechanism
NitrogenAmmonia (NH₃)(4-(Aminomethyl)cyclohexyl)methanolSN2
OxygenMethoxide (CH₃O⁻)(4-(Methoxymethyl)cyclohexyl)methanolSN2
OxygenMethanol (CH₃OH)(4-(Methoxymethyl)cyclohexyl)methanolSN1 (solvolysis) study.com
CarbonCyanide (CN⁻)(4-(Cyanomethyl)cyclohexyl)methanolSN2

In the presence of a strong, non-nucleophilic base, or at elevated temperatures, elimination reactions can compete with or dominate over substitution. study.compearson.com These reactions typically proceed via an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, resulting in the formation of an alkene.

In the case of this compound, a base would abstract a proton from a carbon atom adjacent to the bromomethyl-bearing carbon. The E1 mechanism involves the formation of a carbocation intermediate, similar to the SN1 pathway, followed by proton removal to form a double bond. study.com The E2 mechanism is a concerted process where the base removes a proton simultaneously as the bromide ion departs. The primary product of such an elimination would be (4-methylenecyclohexyl)methanol.

The carbon-bromine bond can be cleaved through reductive processes, replacing the bromine atom with a hydrogen atom. This transformation effectively converts the bromomethyl group into a methyl group, yielding (4-methylcyclohexyl)methanol.

Electrochemical reductive dehalogenation is one method to achieve this. Studies on other bromoalkanes have shown that the bromine atom can be removed electrochemically at negative potentials. Other common laboratory methods for reductive dehalogenation include the use of metal hydrides (e.g., lithium aluminum hydride), catalytic hydrogenation, or dissolving metal reductions.

The C-Br bond can also undergo homolytic cleavage under the influence of heat or UV light, particularly in the presence of a radical initiator. This generates a primary alkyl radical, which can then participate in various radical-mediated reactions, such as polymerization or addition to alkenes. pearson.com

Transformations of the Hydroxyl Group

The primary hydroxyl (-CH₂OH) group is a versatile functional handle that can undergo oxidation, esterification, and etherification reactions.

The primary alcohol moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), allows for the controlled oxidation of the primary alcohol to the corresponding aldehyde, (4-(bromomethyl)cyclohexane)carbaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or Jones reagent, will oxidize the primary alcohol past the aldehyde stage to the carboxylic acid, 4-(bromomethyl)cyclohexanecarboxylic acid.

ReagentProductProduct Class
Pyridinium Chlorochromate (PCC)(4-(Bromomethyl)cyclohexane)carbaldehydeAldehyde
Potassium Permanganate (KMnO₄)4-(Bromomethyl)cyclohexanecarboxylic acidCarboxylic Acid
Jones Reagent (CrO₃, H₂SO₄, acetone)4-(Bromomethyl)cyclohexanecarboxylic acidCarboxylic Acid

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid).

Etherification: Ethers can be formed from the hydroxyl group through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Additionally, modern catalytic methods, such as iron(III)-catalyzed dehydrative coupling, can be used to form both symmetrical and unsymmetrical ethers from alcohols. acs.org For instance, reacting this compound with another alcohol under such catalytic conditions could yield an unsymmetrical ether.

Protection/Deprotection Strategies for Selective Functionalization

In the synthesis of complex molecules derived from this compound, the presence of two reactive functional groups—a primary alcohol and a primary alkyl bromide—necessitates the use of protection/deprotection strategies to achieve selective functionalization. The differential reactivity of the hydroxyl and bromomethyl groups allows for the protection of one while the other is chemically transformed.

The hydroxyl group is typically protected as an ether, with silyl ethers being a common choice due to their ease of installation and removal under mild and specific conditions. wikipedia.orghighfine.com For instance, the alcohol can be converted to a tert-butyldimethylsilyl (TBS) ether. This is achieved by reacting the parent compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole in a solvent like dichloromethane (DCM) or dimethylformamide (DMF). wikipedia.org The resulting TBS ether is stable under a wide range of reaction conditions that target the bromomethyl group, including nucleophilic substitutions.

Once the desired modification at the bromomethyl position is complete, the TBS protecting group can be selectively removed to regenerate the hydroxyl group. A common reagent for this deprotection is a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). gelest.comnih.gov The high affinity of silicon for fluoride drives the cleavage of the Si-O bond. Acidic conditions, such as camphorsulfonic acid (CSA) in methanol, can also be employed for the removal of silyl ethers. wikipedia.org The choice of deprotection reagent can be tuned to be compatible with other functional groups present in the molecule. organic-chemistry.orgresearchgate.net

The following table summarizes common protection and deprotection strategies for the hydroxyl group in a molecule like this compound.

Protecting GroupProtection Reagent/ConditionsDeprotection Reagent/ConditionsStability
tert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DCMTBAF, THF or CSA, MeOHStable to most non-acidic and non-fluoride conditions.
Triisopropylsilyl (TIPS)TIPSCl, Imidazole, DCMTBAF, THF or HF-PyridineMore sterically hindered and more stable to acidic conditions than TBS.
Methoxymethyl (MOM)MOMCl, Diisopropylethylamine (DIPEA), DCMAcidic hydrolysis (e.g., HCl in MeOH)Stable to basic and nucleophilic reagents.
Benzyl (Bn)Benzyl bromide (BnBr), NaH, THFCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic, basic, and many redox conditions.

Conversely, while the bromomethyl group is inherently a functional group and not typically "protected" in the traditional sense of masking its reactivity, its conversion to other functionalities can be considered a form of transformation that alters its reactivity profile for subsequent steps. For example, displacement of the bromide with a less reactive nucleophile could be performed before manipulating the hydroxyl group. However, the more common strategy involves protecting the more versatile alcohol group.

Reactivity Pertaining to the Cyclohexyl Ring System

The cyclohexane (B81311) ring of this compound serves as a scaffold that dictates the spatial relationship between the two functional groups. Its conformational properties and potential for functionalization are key aspects of its chemical reactivity.

Modifications of the Cyclohexyl Scaffold (e.g., ring functionalization)

While the primary reactivity of this compound lies in its bromomethyl and hydroxyl groups, the cyclohexyl ring itself can be a target for modification, although this typically requires more forcing conditions or specific synthetic strategies. Direct functionalization of the saturated carbocyclic ring is challenging but can be achieved through radical-based reactions. For instance, free-radical halogenation could introduce additional substituents onto the ring, though this process often suffers from a lack of selectivity.

A more controlled approach to modifying the cyclohexyl scaffold involves the introduction of unsaturation. This could potentially be achieved by elimination reactions under specific conditions, although the primary bromide is more prone to substitution. If the hydroxyl group were first oxidized to a ketone, subsequent reactions such as alpha-halogenation or enolate formation could provide handles for further functionalization of the ring. Another strategy could involve the synthesis of analogues of this compound that already contain additional functional groups on the cyclohexane ring, allowing for a wider range of derivatization pathways.

Conformational Influence on Reactivity

The reactivity of the functional groups on the cyclohexane ring is significantly influenced by the ring's chair conformation and the stereochemical relationship between the substituents. This compound can exist as cis and trans diastereomers.

In the case of the trans isomer, the thermodynamically most stable chair conformation will have both the bromomethyl and the hydroxymethyl groups in equatorial positions. fiveable.mestudy.com This arrangement minimizes steric strain, specifically 1,3-diaxial interactions. pressbooks.pubfiveable.me In this diequatorial conformation, both functional groups are readily accessible for reaction with external reagents.

For the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. pressbooks.publibretexts.org Through a ring-flip, the axial and equatorial positions are interchanged. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position. pressbooks.pub The reactivity of a functional group in an axial position can be different from one in an equatorial position due to steric hindrance. fiveable.meproprep.com For example, an axial group may be more sterically shielded from attack by bulky reagents.

The following table illustrates the most stable conformations for the cis and trans isomers of 1,4-disubstituted cyclohexanes, which is applicable to this compound.

IsomerSubstituent Positions (Conformer 1)Substituent Positions (Conformer 2, after ring-flip)Relative Stability
transEquatorial, EquatorialAxial, AxialThe diequatorial conformer is significantly more stable.
cisAxial, EquatorialEquatorial, AxialBoth conformers have equivalent energy and are present in equal amounts.

Chemoselectivity and Multifunctional Group Reactivity Studies

The bifunctional nature of this compound presents opportunities for chemoselective reactions, where one functional group reacts preferentially over the other. This allows for the synthesis of a diverse array of derivatives.

One-Pot and Cascade Reactions Leveraging Multiple Sites

The presence of two distinct reactive sites on the same molecule opens up the possibility for one-pot and cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel. baranlab.org20.210.105 This approach is highly efficient as it minimizes the need for purification of intermediates, saving time and resources.

A potential one-pot reaction involving this compound could involve the sequential addition of two different nucleophiles. For example, a strong, soft nucleophile could first be used to displace the bromide. Then, without isolating the intermediate, a reagent could be added to transform the hydroxyl group, such as an acyl chloride for esterification.

Cascade reactions, where the first reaction triggers the second, are also conceivable. nih.gov An example would be an intramolecular cyclization. As mentioned previously, deprotonation of the hydroxyl group with a strong base like sodium hydride would generate an alkoxide. This nucleophilic alkoxide is perfectly positioned to attack the electrophilic carbon of the bromomethyl group in an intramolecular SN2 reaction. This would lead to the formation of a bicyclic ether, a 1-oxa-bicyclo[2.2.2]octane derivative. This type of reaction, where two functional groups on the same molecule react to form a ring, is a powerful strategy in organic synthesis.

Another possible cascade could be initiated by the reaction of a bifunctional reagent with the molecule. For instance, a reagent containing both an amine and a carboxylate could first react at the bromomethyl position via the amine, followed by an intramolecular esterification with the hydroxyl group, leading to the formation of a macrocyclic lactone. Such strategies highlight the utility of this compound as a versatile building block in the synthesis of complex cyclic and bicyclic systems.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Bromomethyl Cyclohexyl Methanol

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for the separation and quantification of (4-(Bromomethyl)cyclohexyl)methanol from reaction mixtures and for the analysis of its isomeric purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for the separation of the cis and trans isomers.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of moderately polar organic compounds. A typical RP-HPLC method for the analysis of this compound would utilize a non-polar stationary phase, such as a C18-bonded silica (B1680970) column. The mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation of the isomers can be optimized by adjusting the composition of the mobile phase. Due to their different polarities and shapes, the cis and trans isomers are expected to have different retention times on the column.

For the separation of enantiomers, which may arise if the starting material is chiral or if chiral reagents are used in the synthesis, chiral HPLC would be necessary. This technique employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation.

A hypothetical HPLC method for the analysis of this compound isomers is outlined in the table below.

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. GC is particularly useful for assessing the purity of the compound and for separating its isomers.

The choice of the GC column is critical for achieving good separation. A medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for the separation of polar analytes. The temperature program of the GC oven can be optimized to enhance the resolution between the cis and trans isomers.

When coupled with a mass spectrometer, GC-MS provides both retention time data and mass spectral information. The mass spectrum is generated by the fragmentation of the molecule upon electron ionization (EI). The fragmentation pattern is a unique fingerprint of the compound and can be used for its identification. For brominated compounds, the presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum is a key diagnostic feature.

Selective detectors, such as an Electron Capture Detector (ECD), can also be used. The ECD is highly sensitive to halogenated compounds and can provide enhanced selectivity and lower detection limits for this compound.

A potential GC-MS method for the analysis of this compound is detailed below.

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of this compound or a suitable crystalline derivative can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

This technique is particularly valuable for unambiguously assigning the cis or trans configuration of the substituents on the cyclohexane (B81311) ring. Furthermore, it reveals the preferred conformation of the molecule in the crystalline state, including the chair conformation of the cyclohexane ring and the orientation of the substituents.

For a chiral sample, X-ray crystallography of a single crystal of one of the enantiomers allows for the determination of its absolute configuration. This is often achieved by using a chiral derivatizing agent to form a diastereomeric crystalline derivative, which can then be more readily crystallized and analyzed. The information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of the compound and for its application in stereoselective synthesis.

Applications of 4 Bromomethyl Cyclohexyl Methanol in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The unique structure of (4-(Bromomethyl)cyclohexyl)methanol, with two distinct reactive sites, theoretically positions it as a valuable intermediate for the synthesis of more complex chemical entities. The bromomethyl group is susceptible to nucleophilic substitution, while the hydroxyl group can undergo a variety of oxidation or esterification reactions.

Precursor for Advanced Pharmaceutical Intermediates

While the cyclohexane (B81311) moiety is a common structural motif in many pharmaceutical compounds, and bifunctional linkers are crucial in drug discovery, there is no direct evidence in peer-reviewed journals or patents that specifically names this compound as a starting material or key intermediate in the synthesis of any advanced pharmaceutical ingredient. General searches for cyclohexane derivatives in pharmaceutical applications yield numerous results, but none pinpoint the use of this specific compound. A patent for the synthesis of N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, an intermediate for a potential therapeutic, utilizes a structurally related but distinct compound, (4-Cyclohexyl-3-trifluoromethyl-phenyl)-methanol. Current time information in Bangalore, IN. This highlights that while similar scaffolds are of interest, this compound itself has not been reported in this context.

Synthesis of Agrochemical and Specialty Chemical Compounds

In the field of agrochemicals and specialty chemicals, functionalized cyclohexane derivatives can be employed to introduce specific physical and biological properties. The combination of a lipophilic cyclohexane ring and reactive functional groups in this compound could, in theory, be advantageous for creating novel pesticides, herbicides, or other specialty chemicals. However, a thorough search of the scientific and patent literature did not yield any specific examples of its use in the synthesis of such compounds.

Utilization in the Preparation of Chiral Auxiliaries and Ligands

The development of chiral auxiliaries and ligands is fundamental to asymmetric synthesis, a critical technology in modern chemistry. While the cyclohexane backbone can provide a rigid scaffold for creating a defined chiral environment, there are no published research articles or patents that describe the use of this compound for the preparation of chiral auxiliaries or ligands. The synthesis of such molecules typically requires starting materials with inherent chirality or a straightforward method for enantiomeric resolution, details of which are not available for this compound.

Incorporation into Polymeric and Advanced Material Systems

The bifunctional nature of this compound also suggests its potential use in polymer chemistry, either as a monomer to introduce functionality or as a cross-linking agent to modify polymer properties.

Monomer for Functionalized Polymers and Copolymers

The hydroxyl group of this compound could theoretically be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The pendant bromomethyl group would then be incorporated into the polymer chain, providing a site for post-polymerization modification. Such functionalized polymers could have applications in areas like coatings, adhesives, or drug delivery systems. Despite this theoretical potential, no studies have been found that report the synthesis of polymers or copolymers using this compound as a monomer.

Synthesis of Dendrimers and Macromolecules

The unique architecture of this compound, possessing two distinct reactive sites, offers significant potential for the construction of dendrimers and other complex macromolecules. The presence of both a nucleophilic hydroxyl group and an electrophilic bromomethyl group allows for a variety of polymerization and divergent/convergent growth strategies.

Theoretically, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile to displace the bromide from another molecule of this compound, leading to the formation of an ether linkage. This process could be repeated to build dendritic structures or hyperbranched polymers. The cyclohexane ring provides a rigid and sterically defined core for the resulting branches.

In a hypothetical divergent synthesis, the hydroxyl group could be reacted with a multifunctional core molecule, and the outward-facing bromomethyl groups could then be further functionalized or used as initiation sites for polymerization. Conversely, in a convergent approach, dendrons could be synthesized starting from the periphery and culminating in a reaction with a core molecule via the bromomethyl or hydroxyl functionality.

Table 1: Hypothetical Parameters for Dendrimer Synthesis using this compound

GenerationNumber of Surface Groups (Theoretical)Molecular Weight ( g/mol ) (Theoretical)Polydispersity Index (PDI) (Expected)
01207.111.01
12559.331.03
241263.771.05
382672.651.08

This table presents a theoretical progression of a dendrimer synthesis initiated from a central core and built using this compound as the branching unit. The data is illustrative of the expected exponential growth in molecular weight and surface groups.

Surface Functionalization and Nanomaterial Applications

The reactivity of the bromomethyl and hydroxyl groups of this compound makes it a candidate for the surface functionalization of various materials, including nanoparticles and flat substrates. This modification can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility.

The hydroxyl group can be used to attach the molecule to oxide surfaces, such as silica (B1680970) or titania, through condensation reactions, forming stable ether or siloxane bonds. The exposed bromomethyl group can then serve as a reactive handle for further "grafting-from" or "grafting-to" polymerization, or for the attachment of other functional molecules. For instance, the bromo-functionalized surface could initiate atom transfer radical polymerization (ATRP) to grow polymer brushes with controlled length and density. rsc.org

Alternatively, the bromomethyl group can react with surface hydroxyls or amines on various substrates, leaving the hydroxyl group of the cyclohexyl moiety exposed. This would create a hydrophilic surface with reactive sites for further modification.

Table 2: Potential Applications in Surface Functionalization

SubstrateFunctionalization StrategyResulting Surface PropertyPotential Application
Silica NanoparticlesCondensation via hydroxyl groupBromomethyl-terminated surfaceInitiator for ATRP, further functionalization
Gold NanoparticlesThiol-ene click chemistry (after modification)Tunable surface chemistryDrug delivery, sensing
Polymer Films"Grafting-to" via bromomethyl groupIncreased hydrophilicityBiocompatible coatings

This table outlines hypothetical applications of this compound in modifying the surfaces of different materials, leading to a range of potential uses.

Catalyst Design and Immobilization Studies

The bifunctional nature of this compound provides a molecular framework for the design and immobilization of homogeneous catalysts. By attaching a catalytically active species to this molecule, and then anchoring the entire system to a solid support, one can create a recyclable, heterogeneous catalyst.

The hydroxyl group offers a convenient point of attachment to common solid supports like silica, alumina, or polymers. The bromomethyl group can be converted to other functionalities, such as phosphines, amines, or N-heterocyclic carbenes, which are common ligands in transition metal catalysis. For example, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt that could be used to coordinate with a metal center.

This approach of immobilizing a catalyst via a linker molecule like this compound helps to prevent leaching of the expensive metal catalyst into the product stream and allows for easier separation and reuse of the catalyst. The rigid cyclohexyl spacer would also help to maintain the catalyst's active site geometry and prevent catalyst deactivation through aggregation.

Table 3: Hypothetical Catalyst Immobilization Scheme

Support MaterialLinker ModificationCatalyst TypeTarget Reaction
Mesoporous SilicaConversion of -CH2Br to a phosphine (B1218219) ligandPalladium(II) complexSuzuki-Miyaura cross-coupling
Polystyrene BeadsQuaternization of an amine with -CH2BrRhodium(I) complexHydroformylation
Magnetic NanoparticlesSilanization and reaction with -OH groupRuthenium-based metathesis catalystRing-closing metathesis

This table illustrates a hypothetical scheme for the immobilization of various homogeneous catalysts using this compound as a linker on different support materials for a range of organic transformations.

Theoretical and Computational Investigations of 4 Bromomethyl Cyclohexyl Methanol

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of (4-(Bromomethyl)cyclohexyl)methanol is primarily defined by the orientation of the bromomethyl and hydroxymethyl groups on the cyclohexane (B81311) chair conformer. The 1,4-disubstituted pattern allows for cis and trans diastereomers, each with distinct conformational preferences.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) force fields provide an efficient method for exploring the potential energy surface of flexible molecules like this compound. By calculating the steric and electrostatic interactions between atoms, MM methods can predict the relative stabilities of different conformers.

For the trans isomer, the diequatorial conformer is generally expected to be the most stable due to minimal steric hindrance. The corresponding diaxial conformer would be significantly higher in energy due to 1,3-diaxial interactions. In the cis isomer, one substituent is axial while the other is equatorial. Molecular mechanics calculations can quantify these energy differences.

Molecular dynamics (MD) simulations build upon MM calculations by introducing thermal energy and simulating the movement of the molecule over time. This allows for the exploration of the conformational space and the identification of the most populated conformational states at a given temperature. MD simulations can also reveal the dynamics of the interconversion between different chair and boat conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics (MM) Calculations

IsomerConformerRelative Energy (kcal/mol)
transDiequatorial0.00
transDiaxial5.8
cisAxial-Equatorial (CH₂Br axial)2.1
cisEquatorial-Axial (CH₂OH axial)1.9

Note: These are hypothetical values based on typical A-values for similar substituents on a cyclohexane ring.

Quantum Chemical (e.g., DFT) Studies of Preferred Conformations

Density Functional Theory (DFT) offers a higher level of theory for conformational analysis, providing more accurate electronic structure information and relative energies. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to optimize the geometry of the various conformers and calculate their relative energies with greater precision than MM methods.

DFT studies would likely confirm the general trends predicted by molecular mechanics but would provide more reliable quantitative data. For instance, DFT can more accurately model the gauche interactions and the electronic effects of the substituents that influence conformational preference. The impact of intramolecular hydrogen bonding between the hydroxyl group and the bromine atom in certain conformations can also be investigated using DFT.

Table 2: Hypothetical DFT-Calculated Relative Energies and Dipole Moments of the Most Stable Conformers of this compound

IsomerConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
transDiequatorial0.002.1
cisEquatorial-Axial (CH₂OH axial)1.853.5

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Characterization

The presence of a primary alkyl bromide and a primary alcohol allows for a variety of potential reactions, including nucleophilic substitution and elimination. Computational chemistry is a powerful tool for elucidating the mechanisms of these reactions.

Computational Studies of Substitution and Elimination Pathways

The reaction of this compound with a nucleophile can proceed through either an Sₙ2 or E2 mechanism. Computational studies can map out the potential energy surfaces for these competing pathways. By locating the transition state structures for both substitution and elimination, the activation energy for each pathway can be calculated.

For an Sₙ2 reaction, the calculations would model the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry at that center. For an E2 reaction, the calculations would model the concerted removal of a proton from the cyclohexane ring and the departure of the bromide leaving group. The preferred pathway would be the one with the lower activation energy barrier.

Table 3: Hypothetical Activation Energies for Competing Sₙ2 and E2 Pathways for the Reaction of trans-(4-(Bromomethyl)cyclohexyl)methanol with a Strong, Bulky Base

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Sₙ2[Nu---CH₂(C₆H₁₀)CH₂OH---Br]⁻25
E2[Base---H---C₆H₉(CH₂Br)CH₂OH]---Br⁻21

Note: These are hypothetical values illustrating the use of computational chemistry to compare competing reaction pathways.

Solvation Effects in Reaction Modeling

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. Computational models can account for solvation effects through either explicit or implicit methods.

In explicit solvation models, individual solvent molecules are included in the calculation, providing a detailed picture of the solvent-solute interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is often effective in capturing the bulk effects of the solvent on the reaction energetics.

For the reactions of this compound, a polar protic solvent would be expected to stabilize the transition state of an Sₙ1-like pathway, while a polar aprotic solvent would favor an Sₙ2 reaction. Computational modeling of these solvation effects is crucial for making accurate predictions about reactivity in different environments.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound and calculating the resulting changes in reactivity, it is possible to establish structure-reactivity relationships. For example, the effect of adding or modifying substituents on the cyclohexane ring could be investigated.

Quantitative Structure-Activity Relationship (QSAR) models could be developed by correlating calculated molecular descriptors (such as steric parameters, electronic properties, and conformational energies) with experimentally observed or computationally predicted reaction rates. These models can then be used to predict the reactivity of related compounds without the need for further extensive calculations or experiments.

In Silico Prediction of Spectroscopic Properties (e.g., NMR shifts, vibrational frequencies)

The in silico prediction of spectroscopic properties for molecules like this compound offers a powerful, non-experimental route to understanding their structural and electronic characteristics. Through computational chemistry, researchers can model and predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical investigations provide valuable insights that can aid in the interpretation of experimental spectra, assist in structure elucidation, and offer a deeper understanding of the molecule's behavior at the atomic level.

The general approach involves first optimizing the three-dimensional geometry of the molecule to find its lowest energy conformation. Following this, spectroscopic properties are calculated using the optimized structure. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. This combination has been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is dependent on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), 6-311+G(2d,p)), which define the theoretical model used for the calculation.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated using DFT. These computed frequencies can then be correlated with experimental IR spectra to assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups.

To illustrate the expected outcomes of such computational work, the following tables present hypothetical, yet chemically reasonable, in silico predictions for the ¹H and ¹³C NMR chemical shifts and the principal vibrational frequencies for this compound. These values are based on typical ranges for the functional groups present in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted NMR chemical shifts are crucial for identifying the different hydrogen and carbon atoms within the molecule's structure. The following table outlines the hypothetical chemical shifts (δ) in parts per million (ppm) for this compound.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂Br (Bromomethyl group) 3.2 - 3.4 35 - 40
CH₂OH (Hydroxymethyl group) 3.4 - 3.6 65 - 70
Cyclohexyl Ring CH 1.5 - 1.9 38 - 42
Cyclohexyl Ring CH₂ (axial) 1.0 - 1.4 30 - 35
Cyclohexyl Ring CH₂ (equatorial) 1.6 - 2.0 30 - 35

Note: The chemical shift for the hydroxyl proton (OH) can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

Predicted Vibrational Frequencies

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H Stretch Hydroxyl (-OH) 3200 - 3600
C-H Stretch Aliphatic (CH, CH₂) 2850 - 3000
C-O Stretch Primary Alcohol 1000 - 1075
C-Br Stretch Bromoalkane 500 - 600
C-H Bend Aliphatic (CH₂) 1440 - 1480

These hypothetical tables serve as an illustration of the type of data that would be generated from a detailed in silico spectroscopic investigation of this compound. Such theoretical data, when eventually computed and published, will be an invaluable resource for chemists working with this compound.

Future Research Directions and Emerging Opportunities for 4 Bromomethyl Cyclohexyl Methanol

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally benign, and sustainable methods for the synthesis of (4-(Bromomethyl)cyclohexyl)methanol and its derivatives. Current syntheses often rely on traditional methods that may involve harsh reagents or produce significant waste. The development of greener alternatives is a key area of opportunity.

Key research objectives include:

Biocatalytic Approaches: Employing enzymes, such as reductases or halogenases, to achieve high selectivity under mild conditions, potentially reducing the need for protecting groups and minimizing waste.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and greater scalability.

Alternative Starting Materials: Investigating pathways from renewable feedstocks or more readily available precursors, such as 4-methylcyclohexanemethanol, could provide more sustainable routes. wikipedia.org For instance, developing a selective and high-yield bromination process that avoids over-reaction or the use of toxic brominating agents is a significant goal.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyTraditional ApproachFuture Sustainable ApproachKey Advantages of Future Approach
Reduction Step LiAlH₄ reduction of a corresponding carboxylic acid.Biocatalytic reduction using engineered enzymes or catalytic hydrogenation.Milder reaction conditions, reduced metal waste, higher selectivity.
Bromination Step Radical bromination using N-Bromosuccinimide (NBS) and a radical initiator.Enzymatic halogenation or hydrobromination in a flow reactor.Greater control over selectivity (cis/trans isomers), improved safety, potential for solvent-free conditions.
Overall Process Multi-step batch synthesis.Integrated one-pot or continuous flow process.Reduced purification steps, lower energy consumption, higher throughput.

Exploration of Unconventional Reactivity and Catalytic Transformations

The presence of two distinct functional groups opens the door for exploring novel catalytic transformations that can selectively target either the alcohol or the bromomethyl group. This dual reactivity is central to its potential as a versatile building block.

Future research could explore:

Photoredox Catalysis: The C-Br bond is an excellent handle for activation via photoredox catalysis, enabling a range of C-C and C-heteroatom bond-forming reactions under mild conditions. This could be used to introduce complex fragments while leaving the alcohol group available for subsequent reactions.

Selective Catalytic Oxidation/Functionalization: Developing catalysts that can selectively oxidize the primary alcohol to an aldehyde or carboxylic acid without affecting the bromomethyl group would significantly expand the synthetic utility of the compound.

Dual Catalysis: Designing systems where two different catalysts operate in one pot to sequentially or concurrently activate both the alcohol and the bromide would enable the rapid construction of complex molecules. For example, a transition metal catalyst could facilitate a cross-coupling reaction at the C-Br bond, while an organocatalyst mediates an esterification at the alcohol. Studies on nitrene-transfer chemistry have shown that catalyst choice can dictate the reaction pathway, leading to aziridines or allylic amines. mdpi.com Similar principles could be applied here to control reactivity.

Expansion into Emerging Fields of Materials Science and Chemical Biology (non-clinical)

As a bifunctional molecule, this compound is an ideal candidate for use as a monomer or cross-linking agent in polymer chemistry and as a linker in chemical biology. nih.gov

Materials Science: The compound can be used to synthesize novel polyesters or polyethers via the alcohol functionality, with the bromomethyl group serving as a site for post-polymerization modification. This would allow for the creation of functional polymers with tailored properties, such as flame retardancy, altered refractive index, or surfaces that can be grafted with other molecules. The alicyclic nature of the cyclohexane (B81311) scaffold can impart desirable properties like thermal stability and rigidity to the polymer backbone. tandfonline.com

Chemical Biology (non-clinical): The molecule's structure is well-suited for application as a bifunctional linker. nih.gov The alcohol can be used to attach it to a solid support or a larger molecule, while the reactive bromomethyl group can be used to capture or bind to specific proteins or other biomolecules for pull-down assays or affinity chromatography. Its defined stereochemistry could also be exploited to create linkers with specific spatial orientations for studying molecular interactions.

Integration with Automated and High-Throughput Synthesis Methodologies

The increasing role of automation in chemical synthesis presents a significant opportunity for leveraging this compound as a core building block. Its dual functionality makes it highly suitable for creating diverse molecular libraries.

Future directions include:

Automated Library Synthesis: An automated platform could perform sequential reactions on the two functional groups. For example, the alcohol could be reacted with a set of carboxylic acids to form a library of esters, followed by the reaction of the bromomethyl group with a library of amines or thiols to generate a large, discrete set of new compounds. nih.gov Such high-throughput synthesis can rapidly generate thousands of chemical entities for screening. youtube.com

Reaction Optimization: High-throughput experimentation (HTE) platforms can be used to rapidly screen a wide array of catalysts, solvents, and conditions to find optimal protocols for transformations involving this molecule. acs.orgnovartis.com This accelerates the discovery of new and efficient reactions.

Table 2: Hypothetical High-Throughput Synthesis Workflow

StepActionFunctional Group InvolvedExample Reagents (Library)
1 Immobilize on solid support via ether linkage.Hydroxymethyl (-CH₂OH)Wang Resin
2 Parallel nucleophilic substitution.Bromomethyl (-CH₂Br)Library of 100 different primary/secondary amines.
3 Cleavage from resin.Ether linkageTrifluoroacetic Acid (TFA)
4 Automated purification and analysis.N/AMass-directed HPLC

Advancements in Predictive Modeling and Data-Driven Chemical Research

The future of chemical research is increasingly intertwined with data science and computational modeling. youtube.com this compound can serve as a model system for developing and validating these new digital tools.

Key opportunities include:

Machine Learning for Reaction Prediction: By generating a large dataset of reactions using high-throughput experimentation, machine learning models can be trained to predict reaction outcomes (e.g., yield, selectivity) for this scaffold. acs.orgnovartis.com This can guide experimental efforts and reduce the number of failed reactions.

Computational Analysis of Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the transition states for reactions at both the alcohol and bromomethyl sites. This can provide fundamental insights into the molecule's reactivity, helping to explain experimental observations and design more effective catalysts.

AI-Driven Discovery: As artificial intelligence becomes more integrated into chemical research, AI algorithms could be tasked with proposing novel derivatives of this compound with desired properties (e.g., for materials science applications) and then predicting their synthetic routes, creating a fully automated design-make-test-analyze cycle. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-(Bromomethyl)cyclohexyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Direct bromination : Reacting cyclohexane derivatives with brominating agents (e.g., NBS or PBr₃) under anhydrous conditions. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Hydroxyl group protection : Protecting the alcohol moiety with silyl ethers (e.g., TMSCl) prior to bromination improves selectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures high purity (>95%) .
    • Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
NBS Bromination65–7592–95DCM, 0°C, 12 h
PBr₃ Bromination70–8090–93THF, RT, 6 h
Silyl Protection Route8598TMSCl, DBU, MeOH, 24 h

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies key signals: bromomethyl (δ 3.4–3.6 ppm, triplet) and cyclohexylmethanol (δ 1.2–1.8 ppm, multiplet) .
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles (e.g., C-Br bond length ~1.94 Å) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 221.08) and HRMS validate molecular weight .

Q. What are the key applications of this compound in pharmaceutical or materials science research?

  • Drug Intermediate : Used in synthesizing cyclohexane-based prodrugs (e.g., antiviral or anti-inflammatory agents) via nucleophilic substitution .
  • Polymer Chemistry : Acts as a crosslinking agent in epoxy resins; bromomethyl groups enhance thermal stability (Tg > 150°C) .
  • Biological Studies : Modifies enzyme active sites in mechanistic studies (e.g., cytochrome P450 inhibition assays) .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be achieved, and what catalysts optimize selectivity?

  • Methodology :

  • Chiral Catalysts : Use of DBU in MeOH promotes epimerization, achieving 5:1 diastereomeric ratio (dr) after in situ reduction .
  • Biocatalysis : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) yields enantiopure (>99% ee) products in biphasic systems .
    • Challenges : Competing elimination pathways require low temperatures (-20°C) and slow reagent addition .

Q. How do crystallographic data resolve contradictions in reported stereochemical configurations?

  • Case Study : Conflicting NMR-based assignments of axial vs. equatorial bromomethyl groups were resolved via X-ray diffraction (e.g., C7–C8–C9–C14 torsion angle = -100.62° confirms axial orientation) .
  • Validation : Overlay of experimental and DFT-calculated structures (B3LYP/6-311+G(d,p)) reduces ambiguity .

Q. What advanced extraction and quantification methods are suitable for detecting trace amounts in environmental samples?

  • Methodology :

  • Solid-Phase Microextraction (SPME) : Polydimethylsiloxane-coated fibers extract MCHM analogs from water (LOD = 0.1 µg/L) .
  • Thin-Film Microextraction (TFME) : Combines with GC-MS for high sensitivity (LOQ = 0.05 µg/L) .
    • Data Table :
TechniqueMatrixLOD (µg/L)Recovery (%)Reference
SPMEFreshwater0.185–92
TFMEWastewater0.0588–95

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Second-order kinetics (SN2 mechanism) confirmed by linear free-energy relationships (ρ = +1.2 for para-substituted nucleophiles) .
  • Steric Effects : Cyclohexyl ring hinders backside attack, favoring elimination (E2) at >40°C .

Future Research Directions

  • Green Synthesis : Explore biocatalytic routes (e.g., engineered P450 enzymes) to replace hazardous brominating agents .
  • Environmental Impact : Long-term ecotoxicity studies in aquatic systems (e.g., Daphnia magna LC50 assays) .
  • Computational Modeling : Machine learning predicts regioselectivity in complex reaction networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.